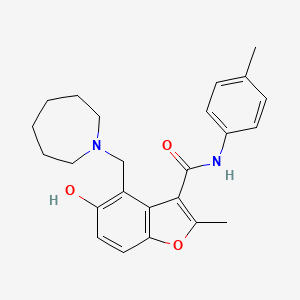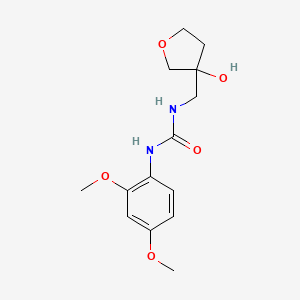
(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate” is a chemical compound with the molecular formula C13H11F2N3O3S. Its average mass is 327.306 Da and its monoisotopic mass is 327.048920 Da .
Molecular Structure Analysis
The molecular structure of this compound comprises a 1,2,4-triazine ring substituted with a methyl group and a methylsulfanyl group. This triazine ring is further linked to a 3,4-difluorobenzoate group .Scientific Research Applications
Molecular Structure Analysis
- The molecular structure, including interactions such as hydrogen bonding and π–π stacking, is a key area of study for triazine derivatives. For instance, the title compound "triflusulfuron-methyl" features a planar triazinyl-urea group with significant intramolecular and intermolecular interactions. These interactions play a crucial role in the orientation of functional groups and the overall molecular conformation, which could be relevant for understanding the behavior of "(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate" in various environments (Mereiter, 2011).
Metabolic Pathways and Degradation
- The metabolic pathways and degradation products of triazine herbicides like triflusulfuron methyl have been studied, indicating rapid microbial metabolism and the formation of several metabolites. These findings could suggest similar pathways for the degradation and environmental fate of related compounds, providing a foundation for environmental impact assessments (Dietrich, Reiser, & Stieglitz, 1995).
Synthesis and Reactivity
- The synthesis and reactivity of related triazine compounds have been extensively explored, including catalyst-free synthesis and Fries rearrangement under microwave-assisted conditions. Such studies offer insights into novel synthetic routes and reactions that might be applicable to the synthesis or modification of "this compound" for various scientific applications (Moreno-Fuquen et al., 2019).
Biological Activities
- Triazoloquinazolines and other triazine derivatives have shown a range of biological activities, including antipyretic and anti-inflammatory effects. These activities suggest potential research applications in pharmaceuticals and agrochemicals. Investigating the biological activities of "this compound" could uncover new therapeutic agents or agrochemical products (Ghorab, Ismail, & Abdala, 2010).
properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)8-3-4-9(14)10(15)5-8/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXVQKWOJTKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=CC(=C(C=C2)F)F)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2747596.png)
![8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2747598.png)

![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2747602.png)
![3-Methyl-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2747604.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2747607.png)

![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2747610.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]naphthalene-2-carboxamide](/img/structure/B2747612.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2747616.png)
![N-[(2S)-1-Hydroxybutan-2-yl]acetamide](/img/structure/B2747617.png)